molecular formula C18H13BrN4O B1684470 N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide CAS No. 194423-06-8

N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

Cat. No. B1684470
M. Wt: 381.2 g/mol
InChI Key: BTYYWOYVBXILOJ-UHFFFAOYSA-N
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Patent
US06602863B1

Procedure details

To a solution of 2-butynoic acid (196 mg, 2.3 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (385 mg, 2.0 mmol) in DMF (5 mL) stirring at 25° C. for 20 minutes was added 6-amino-4-[(3-bromophenyl)amino]quinazoline (316 mg, 1.0 mmol). The resulting solution was stirred under N2 at 25° C. for 14 hours further 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (206 mg, 1.0 mmol) and 2-butynic acid (82 mg, 1.0 mmol) were. After another 8 hours further, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (197 mg, 1.0 mmol) and the acid (93 mg, 1.0 mmol) were added to the reaction. After stirring at 25° C. a further 12 hours, the reaction was quenched with water. The yellow precipitate was collected, sonicated with acetone, treated with triethyl amine and purified by preparative tlc on silica, eluting with 1:1 EtOAc/acetone. The desired product was isolated as a yellow solid (20 mg, 4.7%), mp 281-283° C.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
385 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step Two
Quantity
206 mg
Type
reactant
Reaction Step Three
Quantity
82 mg
Type
reactant
Reaction Step Three
Quantity
197 mg
Type
reactant
Reaction Step Four
[Compound]
Name
acid
Quantity
93 mg
Type
reactant
Reaction Step Four
Name
Yield
4.7%

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[C:2]#[C:3][CH3:4].Cl.CN(C)CCCN=C=NCC.[NH2:19][C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[N:26]=[CH:25][N:24]=[C:23]2[NH:30][C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([Br:37])[CH:32]=1>CN(C=O)C>[Br:37][C:33]1[CH:32]=[C:31]([NH:30][C:23]2[C:22]3[C:27](=[CH:28][CH:29]=[C:20]([NH:19][C:1](=[O:6])[C:2]#[C:3][CH3:4])[CH:21]=3)[N:26]=[CH:25][N:24]=2)[CH:36]=[CH:35][CH:34]=1 |f:1.2|

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
C(C#CC)(=O)O
Name
Quantity
385 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
316 mg
Type
reactant
Smiles
NC=1C=C2C(=NC=NC2=CC1)NC1=CC(=CC=C1)Br
Step Three
Name
Quantity
206 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
82 mg
Type
reactant
Smiles
C(C#CC)(=O)O
Step Four
Name
Quantity
197 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
acid
Quantity
93 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. a further 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
The yellow precipitate was collected
CUSTOM
Type
CUSTOM
Details
sonicated with acetone
ADDITION
Type
ADDITION
Details
treated with triethyl amine
CUSTOM
Type
CUSTOM
Details
purified by preparative tlc on silica
WASH
Type
WASH
Details
eluting with 1:1 EtOAc/acetone

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)NC(C#CC)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 4.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.